molecular formula C11H13Cl2NO2 B12332839 Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- CAS No. 215738-55-9

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-

Cat. No.: B12332839
CAS No.: 215738-55-9
M. Wt: 262.13 g/mol
InChI Key: VEXKYYBQZJWWSL-JTQLQIEISA-N
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Description

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- is a chemical compound with the molecular formula C11H13Cl2NO2 It is known for its unique structure, which includes a benzene ring substituted with amino and dichloro groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures around 60-80°C.

    Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, mono-chloro derivatives, and various substituted benzenepropanoic acid esters.

Scientific Research Applications

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,®-: The enantiomer of the (S)-form, with similar but distinct biological activities.

    Benzenepropanoicacid,-amino-3,4-dichloro-,ethylester: A compound with a different substitution pattern on the benzene ring.

    Benzenepropanoicacid,-amino-3,5-dichloro-,methylester: A compound with a methyl ester group instead of an ethyl ester.

Uniqueness

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological properties compared to its analogs.

Properties

CAS No.

215738-55-9

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

InChI Key

VEXKYYBQZJWWSL-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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